molecular formula C7H8BClO3 B1369529 2-Chloro-5-hydroxymethylphenylboronic acid CAS No. 1003042-59-8

2-Chloro-5-hydroxymethylphenylboronic acid

Cat. No.: B1369529
CAS No.: 1003042-59-8
M. Wt: 186.4 g/mol
InChI Key: OMQUJFBGPRFTIO-UHFFFAOYSA-N
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Description

2-Chloro-5-hydroxymethylphenylboronic acid: is an organoboron compound with the molecular formula C7H8BClO3 and a molecular weight of 186.4 g/mol . This compound is characterized by the presence of a boronic acid group attached to a chlorinated phenyl ring, which also contains a hydroxymethyl group. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-hydroxymethylphenylboronic acid typically involves the reaction of 2-chloro-5-hydroxymethylphenylboronic ester with a suitable hydrolyzing agent. One common method is the hydrolysis of the corresponding boronic ester using aqueous acid or base under controlled conditions . The reaction is usually carried out at room temperature to avoid decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as esterification, hydrolysis, and purification through crystallization or chromatography . The use of automated systems helps in maintaining the reaction conditions and scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-hydroxymethylphenylboronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Comparison

2-Chloro-5-hydroxymethylphenylboronic acid is unique due to the presence of both a hydroxymethyl group and a chlorine atom on the phenyl ring. This combination allows for versatile reactivity, making it suitable for a wide range of synthetic applications. In contrast, 2-Chloro-5-methoxyphenylboronic acid has a methoxy group instead of a hydroxymethyl group, which affects its reactivity and solubility . 3-Borono-4-chlorobenzyl alcohol, on the other hand, lacks the hydroxymethyl group, limiting its use in certain reactions .

Properties

IUPAC Name

[2-chloro-5-(hydroxymethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BClO3/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3,10-12H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQUJFBGPRFTIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)CO)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590370
Record name [2-Chloro-5-(hydroxymethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003042-59-8
Record name [2-Chloro-5-(hydroxymethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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